Physical Dependence Liability: CPN Induces Withdrawal Whereas Nalorphine and DMN Do Not
In a direct comparison under identical chronic-treatment conditions, mice administered CPN exhibited a naloxone-precipitated withdrawal syndrome, whereas mice treated with nalorphine or N-dimethylallylnormorphine (DMN) showed no withdrawal signs . This demonstrates a qualitative difference in dependence liability that is dictated by the N-substituent and is not predictable from analgesic or antagonist potency alone.
| Evidence Dimension | Naloxone-precipitated withdrawal after chronic administration |
|---|---|
| Target Compound Data | Withdrawal sign present in mice treated chronically with CPN |
| Comparator Or Baseline | Nalorphine (N-allylnormorphine) and DMN (N-dimethylallylnormorphine): no withdrawal sign |
| Quantified Difference | Qualitative: Positive vs. absent withdrawal |
| Conditions | Mice, chronic treatment followed by naloxone challenge |
Why This Matters
For researchers building physical dependence models or screening compounds for abuse liability, CPN provides a tool compound that reliably produces dependence, whereas nalorphine and DMN do not—making them unsuitable substitutes.
- [1] Hirano T, Yamada-Mori I, Shigezane J, Oguri K, Yoshimura H. Synthesis and pharmacological activity of sulfate conjugates at 6-position of N-substituted normorphine derivatives. Chem Pharm Bull (Tokyo). 1991 Aug;39(8):2000-4. doi: 10.1248/cpb.39.2000. PMID: 1797421. View Source
